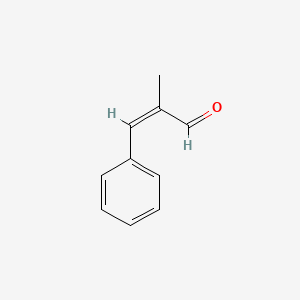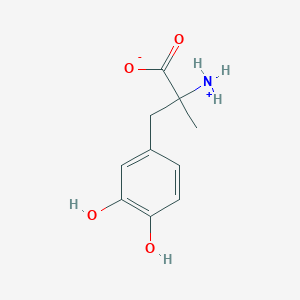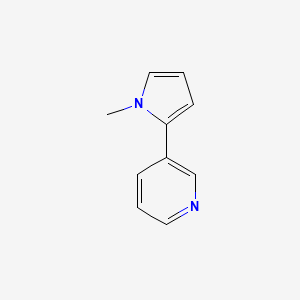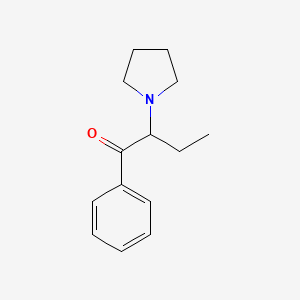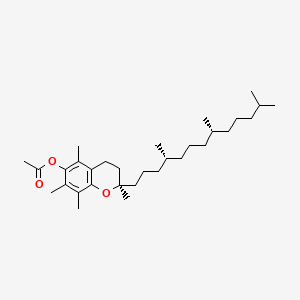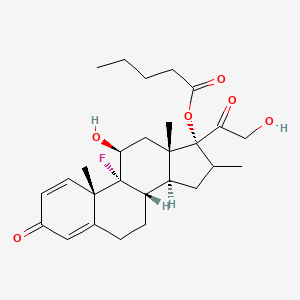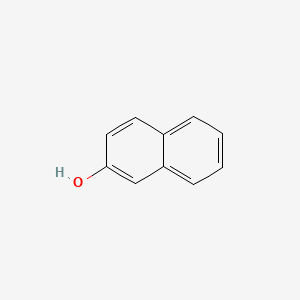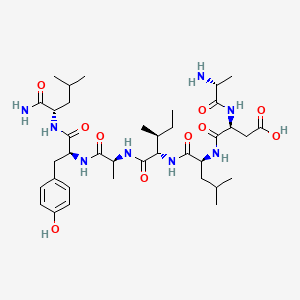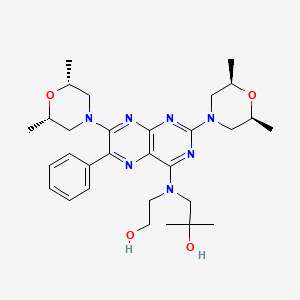
Bibw22 BS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bibw 22 is a bifunctional modulator of P-glycoprotein and nucleoside transport; may be useful as a modulator of combination chemotherapy involving compounds affected by multidrug resistance.
Wissenschaftliche Forschungsanwendungen
Modulation of Multidrug Resistance in Acute Myeloid Leukemia
The phenylpteridine derivative BIBW22BS (BIBW22) has shown potential as a modulator of multidrug resistance (MDR) in blasts of acute myeloid leukemia (AML), both in de novo and in relapsed or persistent cases. Studies have demonstrated that BIBW22 can significantly inhibit the efflux of rhodamine 123 and daunorubicin, which is a critical aspect of MDR in AML blasts. However, BIBW22's clinical potential and toxicity at effective concentrations remain to be investigated further (Schröder et al., 2005).
Binding to P-Glycoprotein in Drug-Resistant Cells
BIBW22 BS has been found to bind directly to P-glycoprotein, a significant factor in the MDR phenotype of tumor cells. It can reverse the MDR phenotype of CEM human lymphoma cells in a dose-dependent manner. Unlike other drugs, BIBW22 BS accumulates more in resistant cells rather than being effluxed, making it a potent MDR-reversing agent (Liu et al., 1996).
Inhibition of Nucleoside Transport in Multidrug Resistance
BIBW22 has also been studied for its impact on nucleoside transport inhibition, a critical factor in multidrug resistance treatment. It has been shown that its efficacy is less affected by plasma concentration compared to other MDR inhibitors. This makes BIBW22 a potentially valuable agent in multidrug resistance treatment, especially in clinical settings where serum concentrations vary (Chen et al., 1995).
Bifunctional Modulator Influencing P-glycoprotein and Nucleoside Transport
Research indicates that BIBW22 acts as a bifunctional modulator in tumor cells, influencing both P-glycoprotein associated with MDR and nucleoside transport. Its potency in reversing the MDR phenotype and enhancing the cytotoxicity of certain chemotherapeutic drugs has been highlighted, suggesting its potential in combination chemotherapy (Chen et al., 1993).
Eigenschaften
CAS-Nummer |
137694-16-7 |
|---|---|
Produktname |
Bibw22 BS |
Molekularformel |
C30H43N7O4 |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
1-[[2,7-bis[(2R,6S)-2,6-dimethylmorpholin-4-yl]-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+ |
InChI-Schlüssel |
JNHIGDFEPXMPAO-COPRSSIGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C(=NC(=N3)N4C[C@H](O[C@H](C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine BIBW 22 BIBW-22 BIBW22 BS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







